

Application Notes and Protocols for Aquacoat® ECD Coating in a Wurster Process

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Compound of Interest

Compound Name: Aquacoat

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This document provides detailed application notes and protocols for the use of **Aquacoat®** ECD, an aqueous ethylcellulose dispersion, for coating particles, pellets, and granules using a Wurster (bottom-spray fluid bed) process. These guidelines are intended to serve as a starting point for formulation and process development.

Introduction to Aquacoat® ECD and the Wurster Process

Aquacoat® ECD is a 30% w/w aqueous dispersion of ethylcellulose polymer, widely utilized for achieving sustained-release profiles, taste masking, and moisture protection of solid dosage forms.^{[1][2][3]} Its primary release mechanism is drug diffusion through a water-insoluble membrane, offering a stable and pH-independent release profile.^[2]

The Wurster process is a highly efficient fluid bed technology for applying a uniform coating onto particulate materials.^{[4][5][6]} In this process, particles are propelled upwards through a central column (the Wurster insert) by a high-velocity air stream, where they come into contact with an atomized coating dispersion sprayed from a nozzle located at the bottom of the column.^{[5][7]} The coated particles then travel into an expansion chamber, move downwards in the outer region of the bed, and are recirculated back into the Wurster column for subsequent coating layers.^{[5][7]} This controlled particle circulation ensures a high degree of coating uniformity.

Key Considerations for Formulation Development

Plasticizer Selection and Concentration

The formation of a continuous and flexible film from **Aquacoat®** ECD requires the addition of a suitable plasticizer.[8] Plasticizers reduce the minimum film formation temperature (MFFT) and glass transition temperature (Tg) of the ethylcellulose, enabling the polymer particles to coalesce into a coherent film at typical processing temperatures.[8][9]

Commonly used plasticizers for **Aquacoat®** ECD include:

- Triethyl Citrate (TEC)
- Triacetin (TA)
- Dibutyl Sebacate (DBS)
- Diethyl Phthalate (DEP)

The choice and concentration of the plasticizer significantly impact the mechanical properties of the film and the drug release profile.[10][11] For instance, TEC has been shown to be more effective than TA as a plasticizer and pore-former, leading to more linear release profiles at lower concentrations.[10] The plasticizer concentration typically ranges from 10% to 50% by weight of the **Aquacoat®** ECD solids.[1][10]

Coating Dispersion Preparation

A typical protocol for preparing the coating dispersion is as follows:

- Dilute the **Aquacoat®** ECD dispersion to the desired solids content (commonly 15-30%) with purified water.[1] For lower weight gains, a 15% solids dispersion is recommended.[1]
- Add the selected plasticizer to the diluted dispersion and mix for 30-60 minutes.[1] It is crucial to allow sufficient time for the plasticizer to be taken up by the polymer particles, especially for water-insoluble plasticizers.[12]
- (Optional but recommended) Pass the dispersion through a 100-mesh screen to remove any potential agglomerates.[1]

- Continuously stir the dispersion throughout the coating process to maintain uniformity.[\[1\]](#)

Wurster Process Parameters for **Aquacoat® ECD** Coating

The successful application of **Aquacoat® ECD** in a Wurster coater depends on the careful control of several critical process parameters. The interplay of these parameters determines the coating uniformity, efficiency, and the final product characteristics.

Table 1: Summary of **Aquacoat® ECD** Wurster Coating Parameters from Literature

Parameter	Typical Range / Value	Source	Notes
Inlet Air Temperature	30 - 50 °C	[5] [9]	Should be adjusted to achieve the target product temperature.
Product (Bed) Temperature	32 - 40 °C	[1] [9]	Must be maintained above the MFFT of the plasticized dispersion. [9]
Atomization Air Pressure	1.5 bar (approx. 22 psi)	[5]	Higher pressure leads to smaller droplets, which can cause spray drying. Lower pressure can result in overwetting and agglomeration. [6]
Spray Rate	1.1 - 10 g/min	[1] [5]	Should be started at a low rate for the initial 1-2% weight gain and then gradually increased. [1] The rate must be balanced with the drying capacity of the system. [6]
Fluidizing Airflow	18 m ³ /h (for Mini-Glatt)	[5]	Must be sufficient to ensure proper particle circulation through the Wurster column without causing excessive attrition.
Coating Weight Gain	3 - 11% (or higher)	[10]	The target weight gain depends on the desired release profile

and the nature of the core material.

Plasticizer
Concentration

20 - 50% (w/w of EC) [10]

Affects film properties and drug release.[10]
TEC and TA have been studied in this range.[10]

Dispersion Solids
Content

15 - 30% [1]

Lower solids content is recommended for low weight gain applications.

Note: The values presented are derived from various studies and equipment scales. They should be used as a starting point for process optimization.

Experimental Protocols

Protocol for Wurster Coating of Pellets

This protocol describes a general procedure for coating pellets with **Aquacoat®** ECD using a lab-scale fluid bed coater with a Wurster insert.

Equipment:

- Fluid bed coater with a Wurster insert (e.g., Glatt GPCG-3)
- Variable speed mixer with a propeller stirrer
- 100-mesh sieve

Materials:

- Substrate pellets (e.g., drug-layered sugar spheres)
- **Aquacoat®** ECD
- Plasticizer (e.g., Triethyl Citrate - TEC)

- Purified water

Procedure:

- Dispersion Preparation:
 - Calculate the required amounts of **Aquacoat®** ECD, TEC, and purified water to achieve a 15% solids content and a 25% TEC concentration (based on ethylcellulose dry weight).
 - In a mixing vessel, add the purified water, followed by the **Aquacoat®** ECD.
 - While stirring, slowly add the TEC to the diluted dispersion.
 - Continue mixing for at least 30 minutes.
 - Sieve the dispersion through a 100-mesh screen.
- Wurster Coating Process:
 - Load the pellets into the Wurster coater.
 - Start the fluidization and pre-heat the pellets to a bed temperature of approximately 32-36°C.[\[1\]](#)
 - Set the initial process parameters (e.g., Atomization Pressure: 1.5 bar, initial Spray Rate: low).
 - Begin spraying the coating dispersion onto the fluidized pellets.
 - Monitor the inlet and product temperatures and adjust the inlet air temperature as needed to maintain the target product temperature.
 - After achieving a 1-2% weight gain, gradually increase the spray rate to the target level.[\[1\]](#)
 - Continue the coating process until the desired weight gain is achieved. Samples can be taken periodically to assess the impact of weight gain on drug release.[\[10\]](#)
- Drying and Curing:

- Once the spraying is complete, stop the spray and dry the coated pellets in the fluid bed for a specified period (e.g., 15 minutes) to remove residual moisture.
- Transfer the pellets to a curing oven. Curing at an elevated temperature (e.g., 60°C for 24 hours) is often necessary to ensure complete film coalescence and to achieve a stable drug release profile.[\[12\]](#)

Protocol for Dissolution Testing

This protocol is used to evaluate the drug release from the coated pellets.

Equipment:

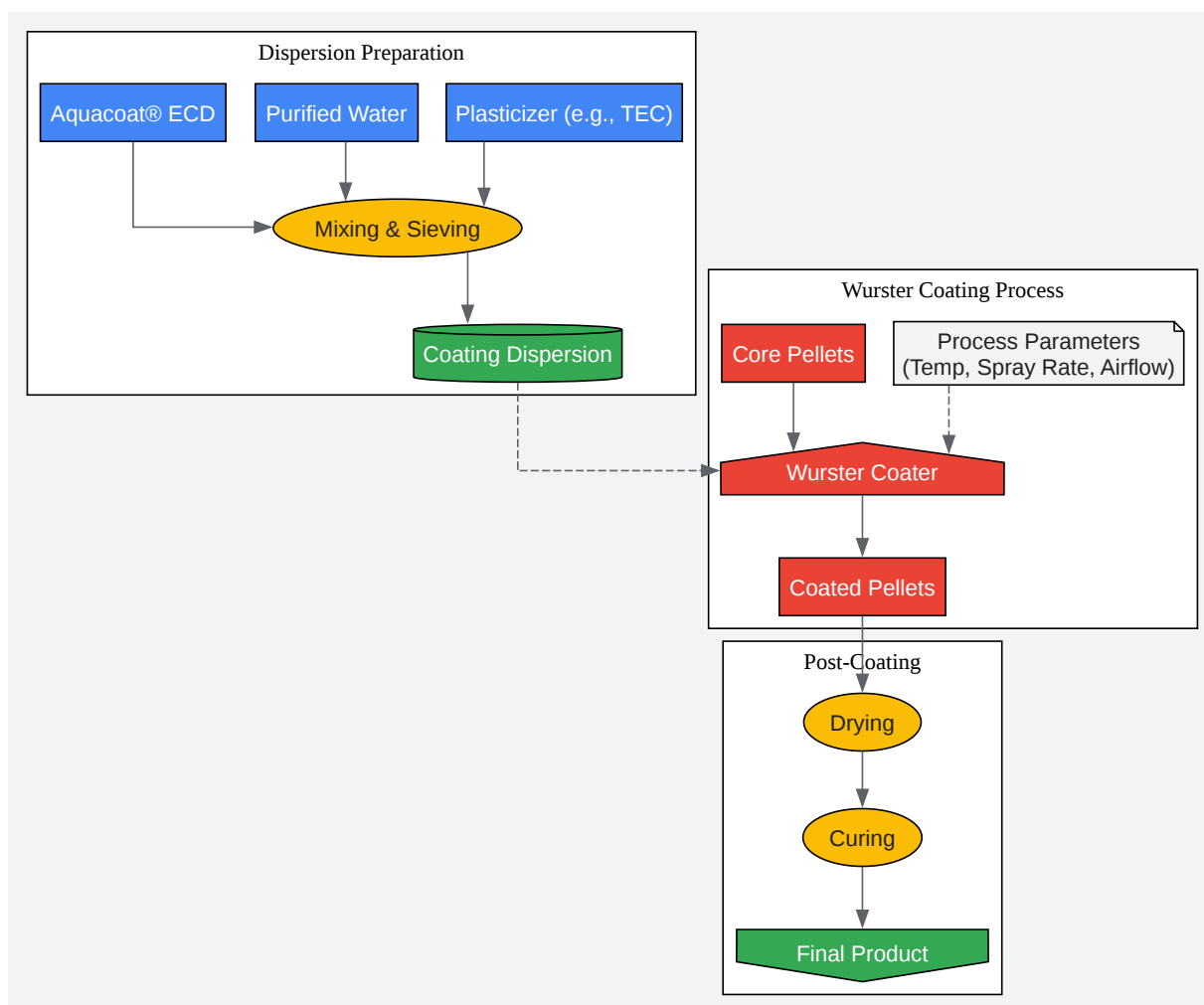
- USP Dissolution Apparatus (e.g., Apparatus 1 - Baskets, or 2 - Paddles)
- UV-Vis Spectrophotometer or HPLC

Procedure:

- Prepare the dissolution media. For enteric-coated products, a two-stage dissolution is common: 2 hours in 0.1 N HCl (simulated gastric fluid) followed by a switch to pH 6.8 phosphate buffer (simulated intestinal fluid).[\[10\]](#)
- Place an accurately weighed amount of coated pellets into each dissolution vessel.
- Start the dissolution test under the specified conditions (e.g., temperature, rotation speed).
- At predetermined time intervals, withdraw samples of the dissolution medium.
- Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released at each time point.

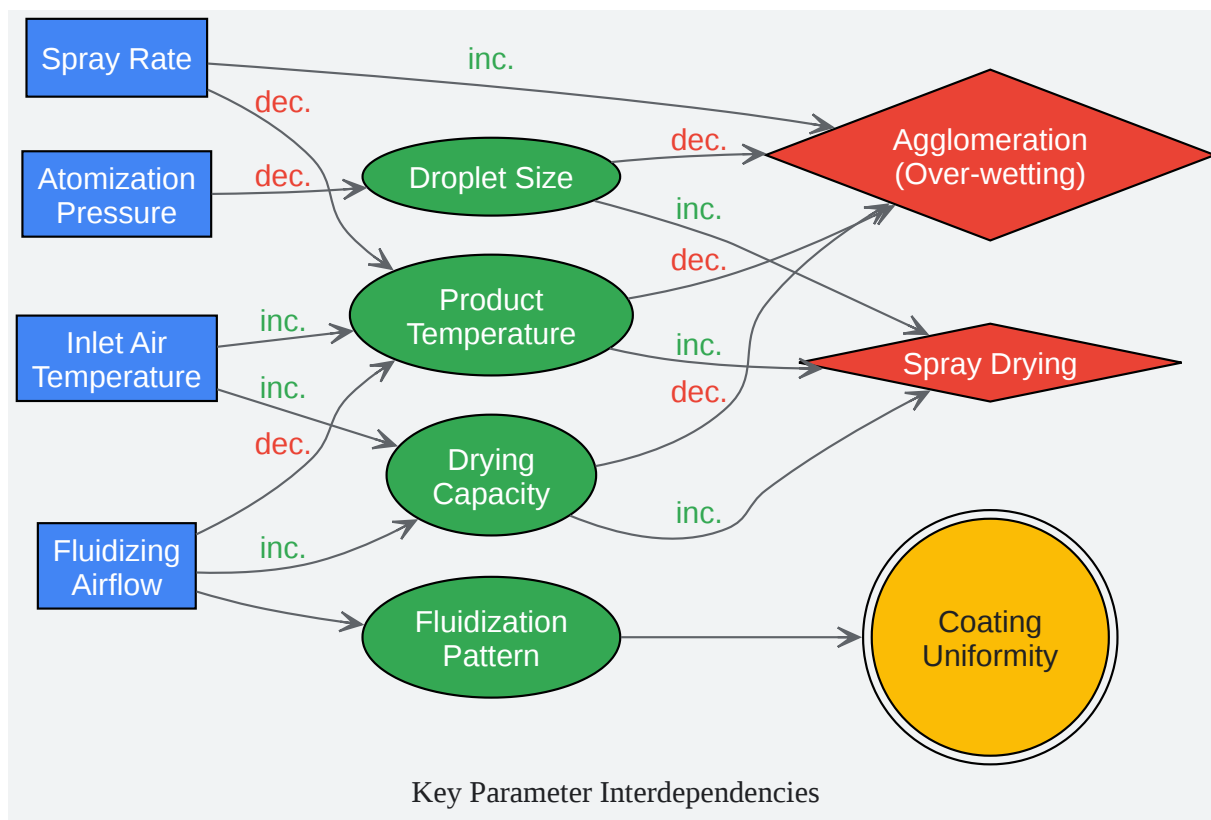
Visualizing the Wurster Process Workflow

The following diagrams illustrate the key relationships and workflow in the **Aquacoat®** ECD Wurster coating process.



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Caption: Workflow for **Aquacoat®** ECD coating from dispersion preparation to final product.



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Caption: Logical relationships between critical process parameters in Wurster coating.

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